molecular formula C10H11NO4 B13116715 N-[4-(methoxycarbonyl)phenyl]glycine

N-[4-(methoxycarbonyl)phenyl]glycine

Cat. No.: B13116715
M. Wt: 209.20 g/mol
InChI Key: ZRMRHQSYCNOLOR-UHFFFAOYSA-N
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Description

N-[4-(methoxycarbonyl)phenyl]glycine is a phenylglycine derivative with the molecular formula C10H12N2O6S and a molecular weight of 288.28 g/mol . Phenylglycines are a valuable class of compounds identified through high-throughput screening as potent and selective CFTR potentiators, showing significant promise in pharmacological research . For instance, related compounds like PG-01 have demonstrated high efficacy and potency, with an EC50 in the nanomolar range for potentiating Phe508del-CFTR mutant activity, making them subjects of interest for studying cystic fibrosis therapeutic approaches . Furthermore, N-(4-substituted phenyl)glycine derivatives have been designed and synthesized as potential anti-inflammatory agents, with several analogs showing notable activity in standardized assays such as the carrageenan-induced rat paw edema model . The structure of this compound, which features both a glycine moiety and an aromatic system suitable for derivatization, provides a versatile skeleton that can enhance physicochemical properties and serve as a building block for further chemical exploration . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(4-methoxycarbonylanilino)acetic acid

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-2-4-8(5-3-7)11-6-9(12)13/h2-5,11H,6H2,1H3,(H,12,13)

InChI Key

ZRMRHQSYCNOLOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(=O)O

Origin of Product

United States

Preparation Methods

Reductive Amination Using Glyoxalic Acid and Catalytic Hydrogenation

  • Starting Materials : 4-aminophenyl derivatives (e.g., 4-aminobenzoic acid esters or nitriles), glyoxalic acid solution (typically 50% w/w), and a palladium on charcoal catalyst (5% Pd loading).
  • Solvents : Common solvents include methanol, ethanol, tetrahydrofuran (THF), or mixed solvent systems.
  • Catalyst : Palladium on activated charcoal (5% w/w Pd) is used, with catalyst loading varying from 0.01 to 1 times the weight of the aniline starting material.
  • Reaction Conditions :
    • Temperature: 45–55 °C, typically warmed slowly to 50 °C.
    • Pressure: Hydrogen atmosphere maintained at 10 atm.
    • Reaction Time: 10–14 hours, monitored by HPLC to ensure raw material conversion below 0.2%.
  • Post-reaction Treatment :
    • Filtration to recover palladium catalyst.
    • Concentration of filtrate followed by basification with sodium hydroxide (10%) to hydrolyze ester impurities.
    • Acidification to pH ~3 to precipitate the product.
    • Cooling to 0 °C and filtration to isolate the crystalline product.
  • Yields and Purity : Yields range from 93% to 95%, with product purity exceeding 99.4% as confirmed by LC-MS and HPLC analysis.

Variations in Solvent and Base Addition

  • Use of methanol or THF as solvent affects yield slightly but maintains high purity.
  • Addition of sodium carbonate or potassium carbonate equimolar to the aniline can facilitate reaction efficiency and product formation.
  • The process tolerates formation of esterification by-products during reaction, which are converted back to the acid form during alkaline hydrolysis.

Representative Reaction Scheme

  • Formation of imine intermediate between 4-aminophenyl compound and glyoxalic acid.
  • Catalytic hydrogenation of imine to yield N-substituted phenyl glycine derivative.
  • Hydrolysis and acid-base workup to isolate pure this compound.

Detailed Data Table of Preparation Conditions and Outcomes

Entry Starting Material Solvent Base Added Catalyst (Pd/C) Loading Temp (°C) Pressure (atm H2) Reaction Time (h) Yield (%) Purity (%) Notes
1 4-aminobenzonitrile Methanol None 0.5 g (5% Pd, 0.01 w/w) 50 10 12 93 99.5 Ester impurities hydrolyzed later
2 4-aminobenzonitrile THF None 0.5 g (5% Pd) 50 10 12 94.9 99.4 Similar yield and purity
3 4-aminobenzonitrile Methanol Sodium carbonate 0.5 g (5% Pd) 50 10 12 95.2 99.4 Base addition improves yield
4 4-(methoxycarbonyl)aniline* Methanol None 0.5 g (5% Pd) 50 10 12 94.2 99.5 Esterification side products noted

*Note: The exact starting material for the methoxycarbonyl derivative is typically a 4-aminophenyl ester or related intermediate.

Research Findings and Advantages

  • The described synthetic route is novel with no prior reports of this exact method, offering advantages such as:
    • Use of inexpensive and readily available raw materials.
    • Simple operational unit and low equipment requirements.
    • High product purity and yield suitable for industrial production.
  • The process includes effective catalyst recovery and recycling steps, enhancing sustainability and cost-efficiency.
  • The method tolerates formation of ester by-products during reaction, which are conveniently hydrolyzed back to the acid form in subsequent steps.
  • Analytical methods such as HPLC and LC-MS confirm product identity and purity, with molecular ion peaks consistent with this compound (m/e ~176.1).

Additional Notes on Related Preparations

  • Related compounds such as N-(4-substituted phenyl)glycine derivatives have been synthesized via similar reductive amination and cyclization methods for pharmaceutical applications, including anti-inflammatory agents.
  • Modifications of the para-substituent on the phenyl ring allow tuning of physicochemical properties and biological activity.
  • Preparation methods involving carbodiimide-mediated coupling (e.g., EDC hydrochloride) and esterification have been reported for related esters but are more complex and less direct.

Chemical Reactions Analysis

Types of Reactions

DL-4-methoxycarbonylphenylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

DL-4-methoxycarbonylphenylglycine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which DL-4-methoxycarbonylphenylglycine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl N-(4-Chlorobenzoyl)glycinate

  • Formula: C₁₀H₁₀ClNO₃
  • Molecular Weight : 227.64 g/mol
  • Key Features: Contains a 4-chlorobenzoyl group instead of methoxycarbonyl.
  • Applications : Used in peptide synthesis and as an intermediate in agrochemicals.

N-(4-Hydroxyphenyl)glycine

  • Formula: C₈H₉NO₃
  • Molecular Weight : 181.16 g/mol
  • Key Features : Substituted with a hydroxyl group, enabling hydrogen bonding and increased solubility in polar solvents. This contrasts with the hydrophobic methoxycarbonyl group in the target compound.
  • Applications: Known as "Photoglycine," it is utilized in photographic developers due to its redox properties .

α-Methyl-(4-tetrazolyl-phenyl)glycine (MTPG)

  • Key Features : Features a tetrazolyl ring, a heterocyclic group with high metabolic stability and hydrogen-bonding capacity. This substitution confers selective antagonism of metabotropic glutamate receptors (mGluR2/3), as demonstrated in rat hippocampal ischemia models .
  • Biological Relevance : Unlike this compound, MTPG exhibits specific neuropharmacological activity, highlighting the impact of heterocyclic substituents on receptor binding.

Methyl N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate

  • Formula: C₁₅H₁₃ClFNO₄S
  • Key Features: Incorporates sulfonyl and halogen (Cl/F) groups.
  • Synthetic Utility : Sulfonamide derivatives are common in drug design (e.g., protease inhibitors).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications/Findings References
This compound Not explicitly provided ~209.2 (estimated) Methoxycarbonyl phenyl Intermediate in organic synthesis
Methyl N-(4-Chlorobenzoyl)glycinate C₁₀H₁₀ClNO₃ 227.64 4-Chlorobenzoyl Peptide synthesis, agrochemicals
N-(4-Hydroxyphenyl)glycine C₈H₉NO₃ 181.16 4-Hydroxyphenyl Photographic developers
α-Methyl-(4-tetrazolyl-phenyl)glycine C₁₀H₁₁N₅O₂ 233.23 Tetrazolyl ring mGluR2/3 receptor antagonist
Methyl N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate C₁₅H₁₃ClFNO₄S 373.79 Chloro, fluoro, sulfonyl Drug design (protease inhibitors)

Key Structural and Functional Insights

Electronic Effects :

  • Methoxycarbonyl (electron-withdrawing) and hydroxyl (electron-donating) groups modulate the electron density of the phenyl ring, affecting reactivity. For example, the methoxycarbonyl group may stabilize negative charge in intermediates, while hydroxyl groups enhance solubility .
  • Halogens (Cl, F) and sulfonyl groups increase electrophilicity, making these compounds more reactive in cross-coupling reactions .

Biological Activity :

  • Tetrazolyl and sulfonamide groups enhance interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding and hydrophobic effects .
  • The absence of such groups in this compound suggests its primary utility as a synthetic intermediate rather than a bioactive molecule.

Synthetic Flexibility :

  • Ester groups (methoxycarbonyl) are readily hydrolyzed to carboxylic acids, enabling downstream functionalization. This contrasts with stable sulfonamides or heterocycles in other derivatives .

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